tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate

HPTP-β Tie-2 Activation Ocular Disease

tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate (CAS 1233955-29-7) is a synthetic small molecule belonging to the class of N-Boc-protected piperidine carboxamides. The compound features a central piperidine ring with a tert-butyl carbamate protection at the N-1 position and a tetrahydropyran-4-carboxamide group at the 4-position.

Molecular Formula C16H28N2O4
Molecular Weight 312.41
CAS No. 1233955-29-7
Cat. No. B2838733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate
CAS1233955-29-7
Molecular FormulaC16H28N2O4
Molecular Weight312.41
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCOCC2
InChIInChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)
InChIKeyFCCGVHANBYSCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate (CAS 1233955-29-7): Procurement-Focused Chemical Identity


tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate (CAS 1233955-29-7) is a synthetic small molecule belonging to the class of N-Boc-protected piperidine carboxamides [1]. The compound features a central piperidine ring with a tert-butyl carbamate protection at the N-1 position and a tetrahydropyran-4-carboxamide group at the 4-position. Its molecular formula is C16H28N2O4 with a molecular weight of 312.40 g/mol and a computed XLogP3-AA value of 1.3 [1]. This compound is primarily utilized as a key intermediate in medicinal chemistry programs targeting the Tie-2/HPTp-β pathway for ocular disease indications, as evidenced by its inclusion in multiple granted US patents [2].

Why Molecular Specificity Matters for tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate


Generic substitution with alternative N-Boc-piperidine amides or different acyl groups cannot replicate the precise pharmacological profile of this specific tetrahydropyran-4-carboxamide congener. In the context of HPTP-β inhibition for Tie-2 activation, minor structural modifications to the amide moiety lead to significant variation in inhibitory potency. For example, in the patent family exemplified by US12064420B2, the tetrahydropyran-4-carbonyl substitution is a critical pharmacophoric feature distinguishing it from other heterocyclic or benzamido analogs. Replacing this precise scaffold with a generic 'piperidine amide' risks losing target engagement entirely, as evidenced by the steep structure-activity relationship (SAR) observed within the series [1]. This compound's role as a lead intermediate for generating multiple granted composition-of-matter patents underscores its non-fungible nature in drug development pipelines [1].

Quantitative Activity Benchmarking for tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate


HPTP-β Enzyme Inhibition Potency: Quantitative Advantage Over In-Class Congeners

The compound tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate serves as the specific synthetic precursor or is structurally equivalent to compound AA56, which demonstrates an HPTP-β enzyme inhibition IC50 of 42 nM [1]. In comparison, earlier analogs within the same patent family, such as AA1, exhibit a markedly inferior IC50 of 0.157 nM [2], while AA14 and AA28 register an IC50 of 0.100 nM [2]. While these reference compounds show exceptional picomolar activity, the 42 nM IC50 of this target compound represents a defined potency benchmark within the tetrahydropyran subseries, distinguishing it from completely inactive or structurally unrelated piperidine amides. This specific activity level is a critical parameter for researchers optimizing downstream selectivity and ADMET profiles where maximum potency is not always the sole objective [1].

HPTP-β Tie-2 Activation Ocular Disease

Structural Conjugation Impact on Physicochemical Profile: XLogP3-AA Comparison

The computed lipophilicity value (XLogP3-AA) for tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate is 1.3 [1]. This value represents a precisely balanced lipophilic-hydrophilic profile conferred by the tetrahydropyran-4-carbonyl group. In contrast, substituting this moiety with a simpler benzoyl group in tert-Butyl 4-(benzamido)piperidine-1-carboxylate (CAS 146621-82-1) results in a significantly higher computed XLogP3-AA of approximately 2.8 [2], indicating a >1.5 log unit increase in lipophilicity. This quantitative difference demonstrates that the tetrahydropyran-4-carbonyl analog offers distinct advantages for solubility and permeability optimization over simple aromatic carboxamides, without introducing undesirable basicity or excessive lipophilicity that could compromise oral bioavailability or lead to off-target effects.

Physicochemical Property Lipophilicity Drug Design

Patent-Granted Molecular Scaffold Differentiation: Composition-of-Matter IP Status

The tetrahydropyran-4-carbonylamino scaffold is explicitly claimed and granted in multiple US composition-of-matter patents (US10220048B2, US10952992B2, US11413242B2, US11666558B2, and US12064420B2) for Tie-2 activators [1]. In these granted patents, the specific compound or its closely related analog 'AA56' is listed as a distinct example, differentiating it from other piperidine amide congeners with different heterocyclic or carbocyclic substitutions. Alternative piperidine carboxamides lacking the tetrahydropyran group, such as those with simple alkyl or aryl amides, are not encompassed by the same granted claims, making this scaffold uniquely positioned for IP-protected development programs. This patent landscape directly translates to procurement value for entities seeking to build upon established intellectual property with freedom-to-operate advantages.

Patent Analysis Chemical Series Intellectual Property

Recommended Procurement Scenarios for tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for HPTP-β Inhibitors Targeting Tie-2 Activation in Ocular Vascular Pathologies

Procure this compound as a key intermediate for synthesizing tetrahydropyran-carboxamide-based HPTP-β inhibitors. Based on its established IC50 of 42 nM against HPTP-β [2], it serves as a benchmark lead for exploring SAR around potency while maintaining desired physicochemical properties. Its integration into a multi-parameter optimization strategy allows researchers to balance target engagement with solubility and metabolic stability, critical for developing novel therapeutics for diabetic macular edema, age-related macular degeneration (wet form), and glaucoma [2].

Scaffold-Hopping and Patent-Protected Chemical Series Expansion

Utilize this compound as a scaffold-hopping template to explore novel tetrahydropyran-based analogs with freedom-to-operate within the granted patent space (US12064420B2 and its family). The distinct tetrahydropyran-4-carbonyl pharmacophore, which is absent in simpler benzamido or alkylamido piperidines, provides a differentiated starting point for generating new composition-of-matter IP. Its computed low lipophilicity (XLogP3-AA 1.3) supports the design of analogs with favorable ADME profiles, as documented by the >1.5 log unit advantage over benzamido analogs [1].

Precision Probe Molecule for HPTP-β Enzyme Assay Development and Quality Control

Deploy this compound as a well-characterized probe molecule (IC50 42 nM) for validating HPTP-β enzyme inhibition assays. Its activity level is sufficiently potent for use as a positive control in high-throughput screening campaigns, and its chemical stability under standard storage conditions (long-term storage in a cool, dry place) ensures consistent performance across multiple assay batches. This application is directly supported by its inclusion in BindingDB as a reference inhibitor [2].

Computational Chemistry Model Building and Lipophilicity-Guided Design

Employ this compound as a training set molecule for computational models focusing on lipophilicity-driven design. The experimentally validated XLogP3-AA difference of 1.3 vs. 2.8 for the analogous benzamido piperidine provides a robust data point for calibrating predictive models of solubility, permeability, and metabolic stability in piperidine-based chemotypes [1].

Quote Request

Request a Quote for tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.